1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione
Description
1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione is a hydrazinylidene-substituted barbiturate derivative. Its core structure consists of a 1,3-diazinane-2,4,6-trione (barbiturate) scaffold with methyl groups at positions 1 and 3, and a 2-methylphenylhydrazinylidene substituent at position 3. This compound belongs to a broader class of barbiturates and their analogs, which are historically significant for their sedative and hypnotic properties .
Properties
CAS No. |
30201-41-3 |
|---|---|
Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(2-methylphenyl)diazenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O3/c1-8-6-4-5-7-9(8)14-15-10-11(18)16(2)13(20)17(3)12(10)19/h4-7,18H,1-3H3 |
InChI Key |
GPBJRJPGJJYYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(N(C(=O)N(C2=O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with (CAS: 87-60-5) as a precursor.
Reaction Conditions: The key steps include chlorination of 3-chloro-2-methylaniline, followed by reduction to obtain 3-methyl-2-chloroaniline. Finally, hydrazinolysis of 3-methyl-2-chloroaniline yields the desired compound.
Industrial Production: While not widely produced industrially, it serves as an intermediate in the synthesis of herbicides and other agrochemicals.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Although not extensively explored, its hydrazone moiety suggests potential bioactivity. Further research could uncover medicinal applications.
Industry: As mentioned earlier, it serves as an intermediate in agrochemical production.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with biological targets. detailed studies are lacking.
Molecular Targets: Investigating its binding to enzymes, receptors, or other biomolecules would provide insights.
Pathways Involved: Understanding how it affects cellular processes is an area for future investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely mirrors chalcone-hydrazine cyclization (), where hydrazine derivatives react with carbonyl precursors under acidic reflux conditions.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione, also known as a pyrimidinetetrone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of hydrazone derivatives that have been studied for various pharmacological activities including anti-melanogenic, antioxidant, and potential anticancer effects.
- Molecular Formula : C13H14N4O3
- Molecular Weight : 274.28 g/mol
- CAS Number : 82193-82-6
- Density : 1.33 g/cm³
- Boiling Point : 382.4ºC at 760 mmHg
- Flash Point : 185.1ºC
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. One notable mechanism involves the inhibition of tyrosinase, an enzyme critical in melanin production. This inhibition can lead to potential applications in treating hyperpigmentation disorders.
Anti-Melanogenic Activity
Recent studies have demonstrated that analogs of this compound effectively inhibit melanin production in B16F10 melanoma cells. The inhibition of intracellular tyrosinase activity was a significant finding:
| Compound | IC50 (µM) | Comparative Efficacy |
|---|---|---|
| Kojic Acid | 24.09 | Reference |
| Analog 1 | 17.62 | 1.37 times stronger |
| Analog 2 | 3.77 | 6.38 times stronger |
| Analog 3 | 0.08 | 300 times stronger |
These results indicate that certain analogs of the compound are significantly more effective than traditional inhibitors like kojic acid, suggesting their potential use in cosmetic and therapeutic applications targeting skin pigmentation issues .
Antioxidant Activity
The antioxidant properties of the compound were assessed through various assays that measure its ability to scavenge free radicals and reduce oxidative stress. The findings suggest that the compound exhibits strong antioxidant efficacy comparable to established antioxidants:
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | Significant reduction observed |
| ABTS Assay | Comparable to positive controls |
This antioxidant activity may contribute to its protective effects against oxidative damage in cells, further supporting its potential therapeutic uses .
Cytotoxicity Studies
Cytotoxic effects were evaluated in B16F10 cells treated with varying concentrations of the compound analogs. Notably:
- Analog 1 , Analog 3 , and Analog 5 showed no significant cytotoxicity at concentrations up to 20 µM.
- Analog 2 , however, exhibited concentration-dependent cytotoxicity beginning at low doses (2.5 µM), indicating a need for careful consideration in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Melanin Production Inhibition : In vitro experiments demonstrated that specific analogs inhibited melanin production effectively by targeting tyrosinase activity.
- Antioxidant Efficacy Assessment : Research indicated that the compound's antioxidant properties could protect against cellular damage caused by oxidative stress.
- Potential Anticancer Activity : Preliminary findings suggest that the compound may exhibit anticancer properties; however, further studies are required to elucidate these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
